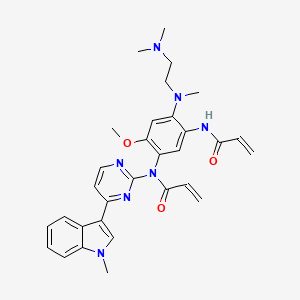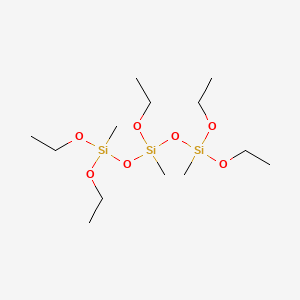
4,8-Dibromo-6-methylquinoline-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dibromo-6-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by the presence of bromine atoms at positions 4 and 8, a methyl group at position 6, and an ethyl ester group at position 3, exhibits unique chemical properties that make it valuable for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,8-dibromo-6-methylquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. The process begins with the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality. The reaction is catalyzed by a base, such as sodium ethoxide, and is carried out under reflux conditions in an alcoholic solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of environmentally friendly catalysts and solvents can make the process more sustainable.
化学反応の分析
Types of Reactions: 4,8-Dibromo-6-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 8 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3) in an organic solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4,8-Dibromo-6-methylquinoline-3-carboxylic acid ethyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential antibacterial, antimalarial, and anticancer agents.
Biological Studies: It serves as a probe in bioorganic and bioorganometallic studies to investigate biological processes and interactions.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
作用機序
The mechanism of action of ethyl 4,8-dibromo-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and the quinoline ring play a crucial role in binding to biological macromolecules, such as enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit bacterial enzymes, leading to antibacterial activity .
類似化合物との比較
4,8-Dibromo-6-methylquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives, such as:
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Similar structure but with chlorine instead of bromine, exhibiting different reactivity and biological activity.
6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester: Another brominated quinoline derivative with different substitution patterns and properties.
The uniqueness of ethyl 4,8-dibromo-6-methylquinoline-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
1242260-25-8 |
|---|---|
分子式 |
C13H11Br2NO2 |
分子量 |
373.044 |
IUPAC名 |
ethyl 4,8-dibromo-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11Br2NO2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3 |
InChIキー |
AEFTXGOBAQWWCM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)Br)C)Br |
同義語 |
4,8-Dibromo-6-methylquinoline-3-carboxylic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)




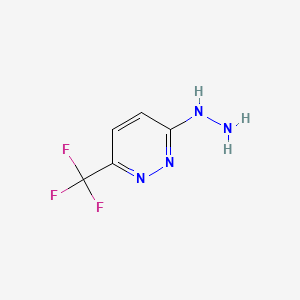
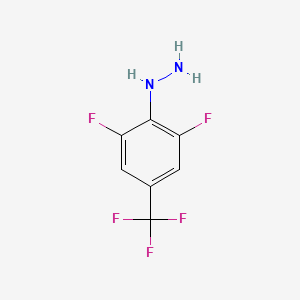
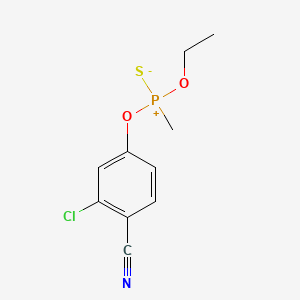
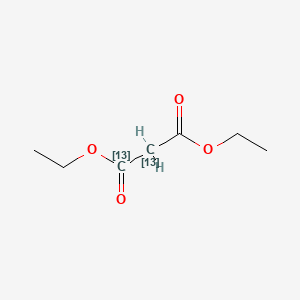
![(NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine](/img/structure/B580299.png)
